N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-4-oxo-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-28-22-10-6-5-9-21(22)27-25(28)20-13-11-18(12-14-20)17-26-24(30)16-15-23(29)19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOOBBHZGYCQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenylbutanamide group may engage in hydrogen bonding or hydrophobic interactions, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzimidazole Derivatives
a. N-(2-Methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (CAS 1401567-42-7)
- Structure: Shares a benzimidazole core and butanamide chain but replaces the cyclohexylmethyl group with a quinazolinone ring.
- Molecular Weight : 361.4 (C20H19N5O2) vs. ~420–450 (estimated for the target compound).
- Implications: The quinazolinone group may enhance π-π stacking interactions in receptor binding, whereas the cyclohexylmethyl group in the target compound could improve lipophilicity and membrane permeability .
b. N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide (CAS 886905-19-7)
- Structure : Features a piperidinylsulfonyl linker instead of the cyclohexylmethyl group. The butanamide chain includes an ethyl substituent rather than a phenyl ring.
- Molecular Weight : 454.6 (C24H30N4O3S).
Functional Group Analogues
a. 5-(3-Oxo-3-phenylprop-1-enylamino)-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxamide (Compound 20)
- Structure : Incorporates a pyrazole-carboxamide linked to the benzimidazole core. The 3-oxo-3-phenylpropenyl group is structurally distinct from the target’s 4-oxo-4-phenylbutanamide.
- Synthesis: Formed via condensation of enaminonitriles, indicating divergent synthetic pathways compared to the target compound’s likely amide coupling .
- Activity : Pyrazole derivatives often exhibit kinase inhibition, suggesting possible overlap in therapeutic targets .
b. (S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (Compound 2g)
- Structure : Contains a benzamide chain with an imidazole-hexyloxy substituent. Unlike the target compound, it lacks the benzimidazole core but shares a phenyl-terminated amide group.
- Synthesis : Utilizes peptide-like coupling (e.g., Gly-Phe-NH2), highlighting differences in synthetic strategy .
Pharmacological Analogues
a. BBAC (Suvorexant Analog)
Structural and Functional Analysis
| Parameter | Target Compound | N-(2-Methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide | N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide |
|---|---|---|---|
| Core Structure | Benzimidazole + cyclohexylmethyl | Benzimidazole + quinazolinone | Benzimidazole + piperidinylsulfonyl |
| Amide Chain | 4-Oxo-4-phenylbutanamide | Butanamide + quinazolinone | 2-Ethylbutanamide |
| Molecular Weight | ~420–450 (estimated) | 361.4 | 454.6 |
| Key Functional Groups | Methyl-benzimidazole, phenyl ketone | Quinazolinone, methyl-benzimidazole | Sulfonyl, ethyl |
| Predicted Solubility | Moderate (lipophilic cyclohexyl group) | Low (aromatic quinazolinone) | Moderate (polar sulfonyl) |
Biological Activity
N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide, identified by its CAS number 1207003-97-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Molecular Formula : C24H26N4O3
- Molecular Weight : 418.5 g/mol
- Key Functional Groups :
- 1H-benzimidazole moiety
- Cyclohexyl group
- Phenyl group
These structural components contribute to its biological interactions and therapeutic effects.
Biological Activity Overview
Research indicates that compounds with benzimidazole derivatives exhibit diverse biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound under study has shown promise in several areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar benzimidazole derivatives. For instance:
- Cytotoxicity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds range from 7.82 to 21.48 μM against different cancer types .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Key Kinases : Similar compounds have shown potent inhibitory activity against kinases such as EGFR, HER2, and mTOR, which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through the upregulation of pro-apoptotic proteins (e.g., caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
Case Studies and Research Findings
Several key studies provide insight into the biological activity of related compounds:
Preparation Methods
Deprotection of tert-Butyl Carbamate Derivatives
A tert-butyl carbamate-protected precursor undergoes cleavage using trifluoroacetic acid (TFA) in dichloromethane (DCM). After 2 hours at room temperature, the product is purified via solid-phase extraction (SCX-2 cartridge), yielding (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine quantitatively. This method avoids harsh conditions, preserving the benzimidazole ring’s integrity.
Base-Mediated Hydrolysis
Treatment of a benzimidazole methyl ester with potassium hydroxide (KOH) in methanol at 20°C for 30 minutes achieves deprotection. Ethyl acetate extraction and vacuum concentration yield the amine as a white solid (54% yield). This route is cost-effective but requires rigorous pH control to prevent side reactions.
Functionalization of the Cyclohexyl Scaffold
Introducing the cyclohexylmethyl group necessitates stereoselective coupling.
Mitsunobu Reaction for Cyclohexyl Attachment
A Mitsunobu reaction between (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine and a cyclohexanol derivative employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method achieves >80% yield but requires anhydrous conditions.
Reductive Amination
Cyclohexanecarbaldehyde reacts with the benzimidazole amine under hydrogenation conditions (Pd/C, H₂), forming the cyclohexylmethylamine derivative. This one-pot procedure offers moderate yields (65–70%) but excels in scalability.
Amide Bond Formation with 4-Oxo-4-phenylbutanoic Acid
Coupling the cyclohexylmethylamine with 4-oxo-4-phenylbutanoic acid is achieved via activated intermediates.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the reaction proceeds at 0°C to room temperature. Purification via silica chromatography affords the amide in 72% yield.
Solid-Phase Synthesis
Immobilizing 4-oxo-4-phenylbutanoic acid on 2-chlorotrityl resin enables iterative coupling. After 18 hours in DMF with the amine, cleavage with trifluoroethanol (TFE) yields the target compound (17% overall yield). This method minimizes purification steps but suffers from lower efficiency.
Microwave-Assisted Optimization
Microwave irradiation enhances reaction kinetics.
FeCl₃-Catalyzed Cyclization
Heating (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine with FeCl₃·6H₂O in isopropanol at 140°C for 10 minutes under microwave conditions achieves 20% yield. While rapid, side product formation necessitates chromatographic purification.
Stereochemical Considerations
Trans-configuration of the cyclohexyl group is favored in biological applications.
Chiral Resolution
Diastereomeric salts formed with (+)-di-p-toluoyl-D-tartaric acid are separated via recrystallization, achieving >99% enantiomeric excess (ee).
Yield and Purity Data
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzimidazole amine | KOH hydrolysis | 54 | 95 |
| Cyclohexyl coupling | Mitsunobu reaction | 82 | 98 |
| Amide formation | EDC/HOBt | 72 | 97 |
| Microwave cyclization | FeCl₃ catalysis | 20 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
